

# Sulfametomidine CAS number and molecular weight

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## Compound of Interest

Compound Name: Sulfametomidine

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An In-Depth Technical Guide to **Sulfametomidine** for Researchers and Drug Development Professionals

## Introduction

**Sulfametomidine**, a member of the sulfonamide class of antibiotics, represents a significant area of study for antibacterial research and therapeutic development. As a long-acting sulfonamide, its pharmacokinetic profile and mechanism of action offer distinct advantages and challenges in the formulation of effective treatment regimens. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of **Sulfametomidine**. We will delve into its core physicochemical properties, elucidate its mechanism of action, detail its synthesis and analytical methodologies, and discuss its applications and toxicological profile. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively work with this compound.

## Core Physicochemical Properties and Identification

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development. **Sulfametomidine** is identified by a unique Chemical Abstracts Service (CAS) number and possesses distinct molecular characteristics that govern its behavior in biological and chemical systems.

Property	Value	Source(s)
CAS Number	3772-76-7	[1][2][3]
Molecular Formula	C <sub>12</sub> H <sub>14</sub> N <sub>4</sub> O <sub>3</sub> S	[1][2]
Molecular Weight	294.33 g/mol	[1][2]
IUPAC Name	4-amino-N-(6-methoxy-2-methylpyrimidin-4-yl)benzenesulfonamide	[1][2]
Synonyms	Sulfamethomidine, Telemid, Duroprocin, Methofadin	[2][4]
Classification	Long-acting sulfonamide antibacterial	[2][5]

The structure of **Sulfametomidine**, featuring a sulfanilamide core linked to a methoxy- and methyl-substituted pyrimidine ring, is central to its biological activity. This specific substitution pattern influences its solubility, protein binding, and ultimately, its extended elimination half-life of approximately 27 hours.[1][5]

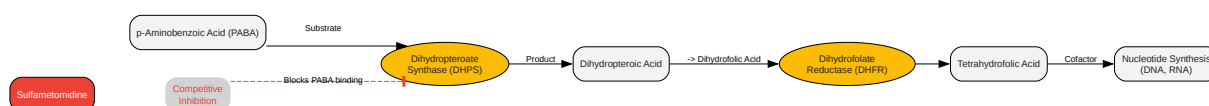
## Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

Sulfonamides exert their antibacterial effect by acting as competitive antagonists to para-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid (Vitamin B9).[6][7] Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources. Folic acid, in its reduced form (tetrahydrofolate), is an essential cofactor for the synthesis of nucleotides (purines and thymidine), which are the building blocks of DNA and RNA.[7][8]

The mechanism proceeds as follows:

- **Structural Analogy:** **Sulfametomidine** is structurally similar to PABA.[6]

- **Enzyme Inhibition:** This structural mimicry allows it to compete with PABA for the active site of the bacterial enzyme dihydropteroate synthase (DHPS).[7][9]
- **Pathway Disruption:** By binding to DHPS, **Sulfametomidine** inhibits the condensation of PABA with dihydropteridine pyrophosphate, a critical step in the formation of dihydropteroic acid, the immediate precursor to dihydrofolic acid.[8][10]
- **Bacteriostatic Effect:** The resulting depletion of folic acid halts bacterial DNA synthesis and cell division, leading to a bacteriostatic effect—inhibiting bacterial growth and replication rather than directly killing the cells.[7][9] The host's immune system is then responsible for clearing the inhibited pathogens.



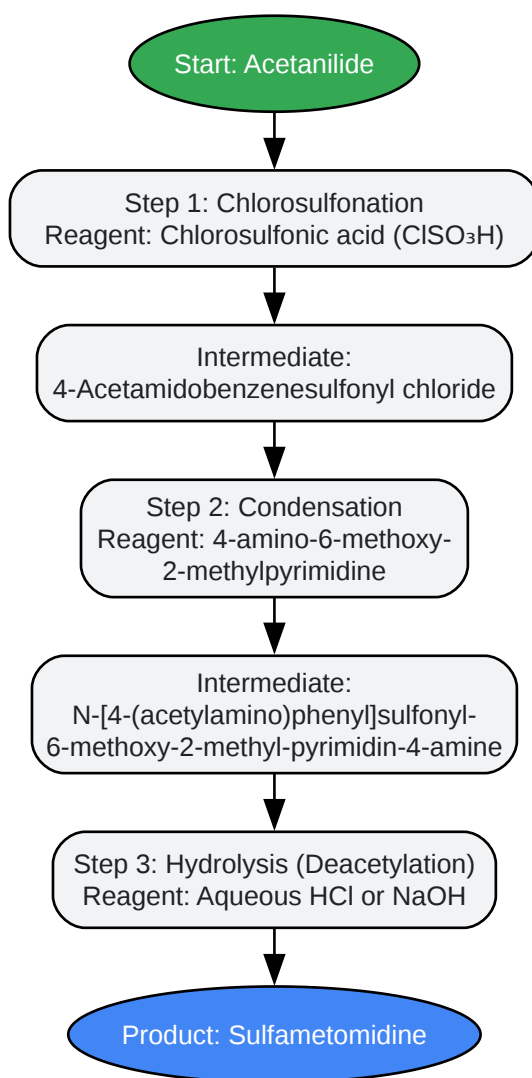
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*Sulfonamide inhibition of the bacterial folic acid synthesis pathway.*

## General Synthesis Protocol

The synthesis of sulfonamides is a well-established process in medicinal chemistry.[6] A common and effective method involves the reaction of an appropriately substituted sulfonyl chloride with an amine.[6][9] The following protocol outlines a plausible pathway for the synthesis of **Sulfametomidine**, grounded in these fundamental principles.

Workflow: Synthesis of **Sulfametomidine**



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*A plausible synthetic pathway for **Sulfametomidine**.*

#### Step-by-Step Methodology:

- **Protection of the Aniline Group:** The synthesis typically begins with acetanilide, where the amino group of aniline is protected by acetylation. This prevents unwanted side reactions during the subsequent chlorosulfonation step.[6]
- **Chlorosulfonation:** Acetanilide is reacted with an excess of chlorosulfonic acid (ClSO<sub>3</sub>H) at a controlled temperature. This introduces the sulfonyl chloride group (-SO<sub>2</sub>Cl) onto the benzene ring, primarily at the para position, yielding 4-acetamidobenzenesulfonyl chloride.[6]

- **Condensation:** The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with 4-amino-6-methoxy-2-methylpyrimidine in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct. This condensation reaction forms the sulfonamide bond.
- **Deprotection (Hydrolysis):** The final step involves the removal of the acetyl protecting group. This is achieved by acid- or base-catalyzed hydrolysis to reveal the primary amino group, yielding the final product, **Sulfametomidine**.
- **Purification:** The crude product is purified through recrystallization from a suitable solvent (e.g., aqueous ethanol) to obtain a product of high purity.

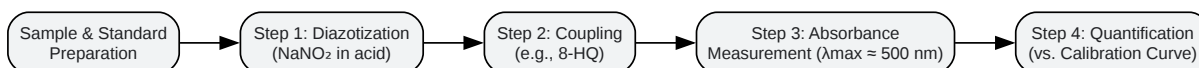
## Analytical Methodologies for Quantification

Robust and validated analytical methods are critical for quality control, pharmacokinetic studies, and residue analysis. A variety of techniques, including HPLC, GC, and titrimetry, can be employed for sulfonamide analysis.[11][12] Spectrophotometry offers a rapid, sensitive, and accessible method for their determination.[13]

### Protocol: Spectrophotometric Quantification of **Sulfametomidine**

This method is based on the diazotization of the primary aromatic amine group of the sulfonamide, followed by coupling with a chromogenic agent to form a colored azo dye, which can be quantified using a UV-Vis spectrophotometer.[12][13]

#### Workflow: Spectrophotometric Analysis



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*General workflow for the colorimetric analysis of sulfonamides.*

#### Step-by-Step Methodology:

- **Preparation of Standard Solutions:** Prepare a stock solution of **Sulfametomidine** (e.g., 100 µg/mL) in a suitable solvent (e.g., dilute H<sub>2</sub>SO<sub>4</sub>). From this, prepare a series of working

standards by serial dilution to cover the desired concentration range (e.g., 0.5 - 10 µg/mL).  
[12]

- **Sample Preparation:** Dissolve or extract the sample containing **Sulfametomidine** to achieve a concentration within the calibrated range. Pharmaceutical tablets may be crushed and dissolved, while biological samples may require solid-phase extraction (SPE). [14]
- **Diazotization:** To an aliquot of each standard and sample solution in a volumetric flask, add a solution of sodium nitrite (NaNO<sub>2</sub>) in an acidic medium (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>) and allow it to react for a few minutes in an ice bath. This converts the primary arylamine group into a diazonium salt. [12]
- **Removal of Excess Nitrite:** Add a solution of sulfamic acid to quench any unreacted sodium nitrite, which could interfere with the subsequent coupling reaction. [12]
- **Coupling Reaction:** Add a solution of a coupling agent, such as 8-hydroxyquinoline (8-HQ) or N-(1-Naphthyl)ethylenediamine, under alkaline conditions (e.g., adding NaOH). [12] This results in the formation of a stable, colored azo compound.
- **Measurement:** Dilute the solutions to the final volume with distilled water. Measure the absorbance of each solution at the wavelength of maximum absorption (λ<sub>max</sub>) for the specific azo dye formed, typically in the range of 490-510 nm, against a reagent blank. [13]
- **Quantification:** Plot a calibration curve of absorbance versus the concentration of the standard solutions. Determine the concentration of **Sulfametomidine** in the sample by interpolating its absorbance value on the calibration curve. The method should be validated for linearity, accuracy, and precision according to ICH guidelines. [15]

## Applications in Drug Development and Research

Sulfonamides were among the first classes of effective antimicrobial agents and remain relevant in modern medicine. [16][17] Their applications extend beyond direct therapeutic use.

- **Antimicrobial Therapy:** **Sulfametomidine** and other sulfonamides are effective against a broad spectrum of gram-positive and some gram-negative bacteria. [6] They have been used to treat urinary tract infections, respiratory infections, and other bacterial diseases. [17][18]

- **Veterinary Medicine:** Sulfonamides are widely used in veterinary medicine to treat and prevent bacterial infections in livestock.[6]
- **Chemical Scaffolding:** The sulfonamide functional group is a privileged scaffold in medicinal chemistry. It serves as a key building block for the development of drugs with a wide range of biological activities, including antiviral, antidiabetic, anticancer, and anti-inflammatory properties.[16][19]

## Safety and Toxicological Profile

While generally safe, the use of sulfonamides is associated with certain toxicological concerns.

- **Hypersensitivity Reactions:** Allergic reactions are the most common adverse effect, ranging from skin rashes to more severe conditions like Stevens-Johnson syndrome.
- **Crystalluria:** At high doses, sulfonamides and their metabolites can precipitate in the renal tubules, leading to crystalluria and potential kidney damage. Maintaining adequate hydration is crucial to mitigate this risk.
- **Hematological Effects:** In rare cases, sulfonamides can cause blood dyscrasias such as hemolytic anemia, particularly in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[6]
- **Endocrine Disruption:** Studies on related sulfonamides, such as sulfamethazine, have shown that high doses can cause thyroid tumors in rodents.[20] This effect is attributed to the inhibition of thyroid peroxidase, leading to goitrogenic activity and chronic stimulation of the thyroid by TSH. This mechanism is considered less relevant to humans under normal therapeutic use conditions.[20][21]

## Conclusion

**Sulfametomidine**, identified by CAS number 3772-76-7 and possessing a molecular weight of 294.33 g/mol, is a classic long-acting sulfonamide antibiotic.[1][2] Its utility is rooted in its well-understood mechanism of action—the competitive inhibition of bacterial folic acid synthesis. For the research and drug development professional, a thorough grasp of its synthesis, analytical quantification, and toxicological profile is essential for its effective and safe application. As the field of medicinal chemistry continues to evolve, the sulfonamide scaffold,

exemplified by compounds like **Sulfametomidine**, will undoubtedly remain a cornerstone for the discovery of new therapeutic agents.

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